molecular formula C17H19N3O5 B3012634 N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide CAS No. 887214-52-0

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide

Cat. No.: B3012634
CAS No.: 887214-52-0
M. Wt: 345.355
InChI Key: GEDACEFKBMMYHI-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a complex organic compound that features a furan ring, a morpholine ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, which is then reacted with morpholine under controlled conditions to form the intermediate N-(2-(furan-2-yl)-2-morpholinoethyl)amine. This intermediate is subsequently reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is unique due to the combination of its furan, morpholine, and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDACEFKBMMYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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